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molecular formula C12H13ClN2O B8372347 4-chloro-5,7-diethyl-1,6-naphthyridin-2(1H)-one

4-chloro-5,7-diethyl-1,6-naphthyridin-2(1H)-one

Cat. No. B8372347
M. Wt: 236.70 g/mol
InChI Key: YGTJMVXXSUCFGM-UHFFFAOYSA-N
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Patent
US05294620

Procedure details

Compound C (17.6 g) was dissolved in phosphorus oxychloride (100 ml) and the mixture was heated at reflux for 24 hours. Unreacted phosphorus oxychloride was removed by evaporation and the residue was dissolved in concentrated hydrochloric acid (100 ml) containing water (15 ml). The mixture was heated at reflux for 4 hour. The mixture was then diluted with water (500 ml) and basified with solid potassium carbonate. The resulting precipitate was collected by filtration and washed with water. The solid was purified by flash chromatography, eluting with ethyl acetate, to give 4-chloro-5,7-diethyl-1,6-naphthyridin-2(1H)-one (D) (8.9 g); m.p. 172°-174° C.; NMR (CDCl3): 1.35(dt, 6H), 2.86(q, 2H), 3.49(q, 2H), 6.83(s, 1H), 7.0(s, 1H), 12.4(broad, 1H); mass spectrum (CI, ammonia): 237 (M+H)+ ; microanalysis, found: C, 60.3; H, 5.5; N, 11.5%; C12H13ClN2O requires: C, 60.9; H, 5.5; N, 11.8%.
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:12]=[C:11]([CH2:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[C:5](O)=[CH:6][C:7](=[O:15])[NH:8]2)[CH3:2].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:5]1[C:4]2[C:9](=[CH:10][C:11]([CH2:13][CH3:14])=[N:12][C:3]=2[CH2:1][CH3:2])[NH:8][C:7](=[O:15])[CH:6]=1

Inputs

Step One
Name
Quantity
17.6 g
Type
reactant
Smiles
C(C)C1=C2C(=CC(NC2=CC(=N1)CC)=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in concentrated hydrochloric acid (100 ml)
ADDITION
Type
ADDITION
Details
containing water (15 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hour
Duration
4 h
ADDITION
Type
ADDITION
Details
The mixture was then diluted with water (500 ml)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(NC2=CC(=NC(=C12)CC)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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